3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone or α,β-unsaturated carbonyl compound to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazole ring itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzaldehyde: A precursor in the synthesis of the pyrazole compound.
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another heterocyclic compound with similar structural features.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple methyl and dimethylphenyl groups contribute to its stability and potential reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H30N2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H30N2/c1-18-8-7-9-24(14-18)17-30-28(26-13-11-20(3)22(5)16-26)23(6)27(29-30)25-12-10-19(2)21(4)15-25/h7-16H,17H2,1-6H3 |
InChI Key |
QGUSWGXZDYFPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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